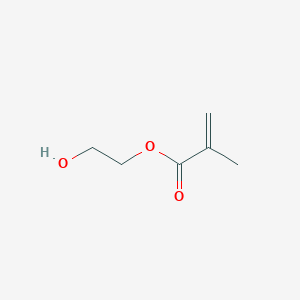

2-Hydroxyethyl Methacrylate

Descripción

Based on available data, the CIR Expert Panel concluded that...HEMA is safe as used in nail enhancement products when skin contact is avoided. Products containing these ingredients should be accompanied with directions to avoid skin contact, because of the sensitizing potential of Methacrylates.

This compound is a hydroxyester compound and a resin monomer used in desensitizing dentin. By applying this compound locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain. This prevents excitation of the tooth nerve and relieves pain caused by tooth hypersensitivity.

many of cited refs are for gel which refers to polymeric form of above cpd: POLYHYDROXYETHYL METHACRYLATE

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBHKFSMXKNTIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-16-5, 9016-69-7, 25736-86-1 |

Source

|

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monomethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022128 |

Source

|

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. |

Source

|

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

67 °C @ 3.5 mm Hg, 250 °C (calculated) |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

97 °C (closed cup), 97 °C c.c. |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water and soluble in common org solvents, Solubility in water: miscible |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.034 @ 25 °C/4 °C, 1.07 g/cm³ |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.5 |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 |

Source

|

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear mobile liquid | |

CAS No. |

868-77-9, 12676-48-1 |

Source

|

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrylic acid, 2-hydroxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E1I4IV47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: -12 °C |

Source

|

| Record name | 2-HYDROXYETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-hydroxyethyl methacrylate), commonly known as PHEMA, is a hydrophilic polymer renowned for its biocompatibility and extensive applications in the biomedical field. Since its initial development for soft contact lenses, its use has expanded to drug delivery systems, tissue engineering scaffolds, and medical device coatings.[1][2][3] In its dry state, PHEMA is a hard, brittle material, but upon hydration, it transforms into a soft, flexible hydrogel capable of absorbing significant amounts of water.[3][4] This technical guide provides an in-depth overview of the core physical properties of PHEMA, complete with quantitative data, detailed experimental protocols, and logical diagrams to support researchers in their understanding and application of this versatile biomaterial.

Core Physical Properties of PHEMA

The physical characteristics of PHEMA can be influenced by factors such as its molecular weight, the presence and density of crosslinking agents, and the method of polymerization.[2][5] The following tables summarize key quantitative data for un-crosslinked and crosslinked PHEMA, providing a comparative overview of its properties.

Table 1: General and Thermal Properties

| Property | Value | Conditions/Notes |

| Density | 1.15 - 1.34 g/mL | At 25 °C[4][6][7] |

| Glass Transition Temperature (Tg) | 55 - 139.4 °C | Varies with measurement technique (DSC vs. DMA) and hydration level.[1][8] DSC values typically range from 83-105 °C.[8][9][10][11] |

| Solubility | Soluble in 95% lower alcohols (with 5% water) and DMF.[1] Insoluble in water when crosslinked.[6] | - |

Table 2: Mechanical Properties of PHEMA Hydrogels

| Property | Value | Conditions/Notes |

| Tensile Strength | 0.12 - 0.2 MPa | For pure, fully swollen hydrogels.[6] |

| Young's Modulus | 0.4 - 1.8 MPa | For pure, fully swollen hydrogels.[6] |

Table 3: Optical and Swelling Properties of PHEMA Hydrogels

| Property | Value | Conditions/Notes |

| Refractive Index | ~1.410 - 1.512 | Swollen state (~1.410).[6] Dry state (1.512).[1] Can be increased with copolymers.[6][12] |

| Optical Transmittance | ~85% | In the visible wavelength region when fully swollen.[6] |

| Equilibrium Water Content (EWC) | 20% - 80% (by volume) | Highly dependent on copolymerization and crosslinking density.[6] Pure PHEMA is thermodynamically limited to about 40% swelling.[13] |

| Oxygen Permeability (Dk) | Varies significantly | Can be enhanced through copolymerization, for example, with silicone moieties.[14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PHEMA. The following sections outline the protocols for determining key physical properties.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To determine the glass transition temperature (Tg) of PHEMA, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Methodology:

-

A small, precisely weighed sample of dry PHEMA (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is ramped up at a controlled rate, often 10°C/min.[10]

-

The heat flow to the sample is measured relative to the reference.

-

The Tg is identified as a step change in the baseline of the heat flow curve.[16] The analysis can be performed under a nitrogen atmosphere to prevent oxidative degradation.

Swelling Ratio and Equilibrium Water Content (EWC) Determination

Objective: To quantify the water-absorbing capacity of a PHEMA hydrogel.

Methodology:

-

A dry, pre-weighed sample of the PHEMA hydrogel (m_d) is prepared.

-

The sample is immersed in a buffered solution (e.g., phosphate-buffered saline, PBS) or deionized water at a constant temperature (e.g., 25°C or 37°C).[17]

-

At regular time intervals, the hydrogel is removed from the solution, and excess surface water is gently blotted off with filter paper.[17]

-

The swollen hydrogel is weighed (m_s).

-

This process is repeated until the weight of the swollen hydrogel remains constant over three consecutive measurements, indicating that equilibrium has been reached.[17]

-

The mass swelling ratio (q) and the Equilibrium Water Content (%EWC) are calculated using the following equations[18]:

-

Mass Swelling Ratio (q): q = m_s / m_d

-

Equilibrium Water Content (%EWC): %EWC = [(m_s - m_d) / m_s] * 100[17]

-

Contact Angle Measurement for Surface Wettability

Objective: To assess the hydrophilicity of the PHEMA surface by measuring the contact angle of a liquid, typically water.

Methodology:

-

A PHEMA film or a flat sample is placed on a level stage.

-

A small, precise droplet of deionized water is dispensed onto the surface using a microsyringe. This is known as the sessile drop method.[19]

-

A high-resolution camera captures an image of the droplet on the surface.

-

Software is used to analyze the image and measure the angle at the three-phase (solid-liquid-gas) contact point.[19][20]

-

A lower contact angle (<90°) indicates a more hydrophilic or wettable surface, while a higher angle (>90°) suggests a more hydrophobic surface.[19] For PHEMA, contact angles are typically in the hydrophilic range.[21]

Visualizing Key Processes

To better illustrate the fundamental chemistry and experimental procedures related to PHEMA, the following diagrams have been generated.

Caption: Free radical polymerization of HEMA to form a crosslinked PHEMA hydrogel.

Caption: Experimental workflow for determining the swelling ratio of a PHEMA hydrogel.

Conclusion

Poly(this compound) remains a cornerstone biomaterial due to its favorable physical properties, including its hydrophilicity, optical transparency, and biocompatibility.[2][6] The data and protocols presented in this guide offer a foundational resource for professionals engaged in the research and development of PHEMA-based technologies. A thorough understanding of these characteristics is paramount for the successful design and application of this polymer in advanced medical and pharmaceutical contexts. By controlling synthesis parameters, the physical properties of PHEMA can be tailored to meet the specific demands of a wide array of biomedical applications.[2]

References

- 1. polysciences.com [polysciences.com]

- 2. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ポリ(2-ヒドロキシエチルメタクリラート) average Mv 300,000, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 5. abmproceedings.com.br [abmproceedings.com.br]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. 25249-16-5 CAS MSDS (POLY(this compound)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Hydrogen-bonds structure in poly(this compound) studied by temperature-dependent infrared spectroscopy [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. A New Crosslinkable Oxygen Sensor Covalently Bonded into Poly(this compound)-CO-Polyacrylamide Thin Film for Dissolved Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxygen Permeability of Polymer Hydrogel Materials [manu56.magtech.com.cn]

- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 17. matec-conferences.org [matec-conferences.org]

- 18. Swelling - Hydrogel Design [hydrogeldesign.org]

- 19. biolinchina.com [biolinchina.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free-Radical Polymerization of 2-Hydroxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical polymerization of 2-Hydroxyethyl Methacrylate (B99206) (HEMA), a cornerstone monomer in the development of biocompatible polymers for drug delivery, tissue engineering, and biomedical devices. The document delves into the core mechanistic principles, presents key quantitative data, and offers detailed experimental protocols.

Core Mechanism of Free-Radical Polymerization of HEMA

The free-radical polymerization of 2-Hydroxyethyl Methacrylate (HEMA) is a chain reaction that proceeds through three fundamental stages: initiation, propagation, and termination. This process can be induced by thermal decomposition of an initiator or by photochemical activation.

1.1. Initiation

The initiation stage involves the generation of free radicals from an initiator molecule. These highly reactive species then attack the vinyl group of a HEMA monomer, initiating the polymer chain.

-

Thermal Initiation: Thermally labile initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly employed. Upon heating, these molecules decompose to produce primary radicals. For instance, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then react with a HEMA monomer to form an initiated monomer radical.

-

Photoinitiation: Photoinitiators generate free radicals upon exposure to light of a specific wavelength, often in the UV or visible spectrum. A common photoinitiator for HEMA polymerization is phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). Another system involves a combination of a photosensitizer, like riboflavin, and a co-initiator, such as triethanolamine (B1662121) (TEOHA)[1]. Upon light absorption, the photosensitizer enters an excited state and interacts with the co-initiator to produce the initiating free radicals[1].

1.2. Propagation

During propagation, the newly formed monomer radical adds to another HEMA monomer, and this process repeats, rapidly increasing the length of the polymer chain. This step is highly exothermic. The propagation reaction continues as long as monomer molecules are available to react with the growing macroradical.

1.3. Termination

The growth of the polymer chain is terminated when two growing macroradicals react with each other. Termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two macroradicals combine to form a single, longer polymer chain.

-

Disproportionation: One macroradical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

The termination reaction is often diffusion-controlled, especially at higher monomer conversions.

Kinetic Phenomena

The free-radical polymerization of HEMA exhibits characteristic kinetic behaviors:

-

Gel Effect (Autoacceleration): As the polymerization proceeds, the viscosity of the reaction medium increases significantly. This increased viscosity hinders the diffusion of large macroradicals, reducing the rate of termination[2]. Since the smaller monomer molecules can still diffuse to the growing chain ends, the propagation rate remains relatively high. The decreased termination rate leads to a rapid increase in the overall polymerization rate, a phenomenon known as the gel effect or autoacceleration[2].

-

Glass Effect (Autodeceleration): At very high monomer conversions, the system may approach its glass transition temperature. At this stage, the diffusion of even the small monomer molecules to the active chain ends becomes severely restricted. This leads to a significant drop in the propagation rate and, consequently, a decrease in the overall polymerization rate, known as the glass effect[2].

Below is a Graphviz diagram illustrating the general mechanism of free-radical polymerization.

Quantitative Data

The following tables summarize key quantitative data for the free-radical polymerization of HEMA under various conditions.

Table 1: Kinetic Parameters for Bulk Polymerization of HEMA with Benzoyl Peroxide (BPO) Initiator

| Temperature (°C) | Initial Monomer Concentration ([M]₀) (mol/L) | Overall Activation Energy (Eₐ) (kJ/mol) |

| 52 | 8.25 | 85.4 |

| 60 | 8.25 | 85.4 |

| 72 | 8.25 | 85.4 |

| 82 | 8.25 | 85.4 |

| Data adapted from[3]. |

Table 2: Effect of Initiator Concentration and Electric Field on Molecular Weight (Mₙ) and Dispersity (Đ) of Poly(HEMA) in Bulk Polymerization

| Initiator | Initiator Conc. (wt%) | Electric Field (kV cm⁻¹) | Mₙ (kg mol⁻¹) | Đ |

| AIBN | 0.1 | 0 | ~10,000 | 1.73 |

| AIBN | 0.1 | 14 | 58.0 | 1.26 |

| AIBN | 0.1 | 60 | 45.0 | 1.15 |

| AIBN | 0.1 | 140 | 41.0 | 1.07 |

| Data adapted from[4]. |

Table 3: Second-Order Rate Constants (k₂) for the Photoinitiated Polymerization of HEMA with Riboflavin/TEOHA in Aqueous Solution

| pH | HEMA Conc. (M) | TEOHA Conc. (M) | k₂ x 10⁻² (M⁻¹ s⁻¹) |

| 6.0 | 1.0 | 0.0025-0.0100 | 3.32 ± 0.26 |

| 7.0 | 1.0 | 0.0025-0.0100 | 4.95 ± 0.35 |

| 8.0 | 1.0 | 0.0025-0.0100 | 7.61 ± 0.62 |

| 9.0 | 1.0 | 0.0025-0.0100 | 8.67 ± 0.65 |

| Data adapted from[1]. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

3.1. Protocol for Bulk Free-Radical Polymerization of HEMA (Thermal Initiation)

This protocol describes a typical bulk polymerization of HEMA using AIBN as a thermal initiator.

Materials:

-

This compound (HEMA), inhibitor-free

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask

-

Vacuum line

-

Oil bath or heating mantle with temperature controller

-

Stir bar

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass HEMA through a column of activated basic alumina[4].

-

Reaction Setup: Place a magnetic stir bar in a Schlenk flask. Add the desired amount of purified HEMA and AIBN (e.g., 0.1 wt%) to the flask[4].

-

Degassing: Connect the Schlenk flask to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization[4].

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C). Stir the reaction mixture.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as Differential Scanning Calorimetry (DSC) to measure the heat released[3].

-

Termination and Purification: After the desired reaction time, cool the flask to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., dimethylformamide) and precipitated in a non-solvent (e.g., diethyl ether) to remove unreacted monomer and initiator.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

3.2. Protocol for Photopolymerization of HEMA

This protocol outlines a general procedure for the photopolymerization of HEMA.

Materials:

-

This compound (HEMA), inhibitor-free

-

Photoinitiator (e.g., BAPO, or Riboflavin and TEOHA)

-

Reaction vessel transparent to the desired wavelength of light

-

UV or visible light source

-

Nitrogen or argon source

Procedure:

-

Monomer and Initiator Preparation: Prepare a solution of the photoinitiator in purified HEMA at the desired concentration.

-

Reaction Setup: Place the monomer-initiator mixture in a suitable reaction vessel.

-

Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

-

Photopolymerization: Expose the reaction mixture to a light source of the appropriate wavelength and intensity to initiate polymerization. The reaction is typically carried out at room temperature.

-

Monitoring: The polymerization kinetics can be followed in real-time using techniques like Raman spectroscopy to monitor the disappearance of the vinyl C=C bond[5].

-

Post-Polymerization: After the desired exposure time, the light source is turned off. The resulting polymer can be purified as described in the thermal polymerization protocol.

Below is a Graphviz diagram illustrating a general experimental workflow for HEMA polymerization.

References

- 1. Photoinitiated Polymerization of this compound by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]

Biocompatibility and Cytotoxicity of 2-Hydroxyethyl Methacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl Methacrylate (B99206) (HEMA) is a widely utilized monomer in the fabrication of polymers for biomedical applications, including dental restorative materials, contact lenses, and drug delivery systems. Its prevalence is due to its advantageous hydrophilic properties and its ability to form cross-linked hydrogels. However, concerns regarding its biocompatibility and potential cytotoxicity persist, as unpolymerized HEMA can leach from these materials and interact with surrounding biological tissues. This technical guide provides a comprehensive overview of the current understanding of HEMA's biocompatibility and cytotoxicity, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the molecular pathways implicated in its biological effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and evaluation of HEMA-based biomaterials.

Introduction

The biocompatibility of a material is paramount in its application within the medical and pharmaceutical fields. 2-Hydroxyethyl Methacrylate (HEMA), a monomeric ester of methacrylic acid and ethylene (B1197577) glycol, is a cornerstone in the synthesis of various biocompatible polymers.[1][2] Despite its widespread use, the incomplete polymerization of HEMA-based materials can lead to the release of residual monomers.[3][4] These leached monomers can elicit a range of biological responses, from mild irritation to significant cytotoxic and genotoxic effects.[5][6][7] Understanding the mechanisms underlying HEMA's interaction with cells and tissues is crucial for the development of safer and more effective biomaterials.

This guide will delve into the multifaceted aspects of HEMA's cytotoxicity, including its impact on cell viability, induction of apoptosis and necrosis, generation of oxidative stress, and initiation of inflammatory responses.

Cytotoxicity of HEMA: A Quantitative Overview

The cytotoxic effects of HEMA are dose- and time-dependent and vary across different cell types. The following tables summarize quantitative data from various in vitro studies, providing a comparative look at HEMA's impact on cellular health.

Table 1: Effect of HEMA on Cell Viability

| Cell Type | HEMA Concentration | Exposure Time | Cell Viability Reduction | Reference |

| Human Lung Epithelial Cells (BEAS-2B) | 5 mM | 24 h | 13 ± 4% | [8] |

| Human Lung Epithelial Cells (BEAS-2B) | 10 mM | 24 h | 31 ± 8% | [8] |

| Human Dental Pulp Cells (HDPCs) | Eluates from adhesives with 10% and 20% HEMA | 6 h | Significant reduction | [9] |

| Murine Macrophages (RAW264.7) | 1 mM | 24 h | Significant decrease | [10] |

| Human Monocyte-Macrophages (THP-1) | 0.75 mmol/l | 1 week | 40-50% inhibition of proliferation | [11][12] |

| Human Gingival Fibroblasts (HGFs) | Not specified | 6 h | Weak decrease | [7] |

| Murine Fibroblasts (3T3) | Primers with 2% HEMA | Not specified | Lower cell viability compared to PEG 1000 group | [13] |

Table 2: Induction of Apoptosis and Necrosis by HEMA

| Cell Type | HEMA Concentration | Exposure Time | Apoptotic/Necrotic Effects | Reference |

| Human Lung Epithelial Cells (BEAS-2B) | 5 mM | 24 h | Significant increase in apoptotic cell death (8 ± 3% vs 3 ± 1% in control) | [8][14] |

| Submandibular Gland Cell Line | 600 µM | 60 h | Increased apoptosis | [15][16] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | Not specified | Induction of apoptotic death | [17] |

| Murine Macrophages (RAW264.7) | 1 mM | 24 h | Significant increase in apoptosis | [10] |

| Human Peripheral Blood Lymphocytes | Concentration-dependent | Not specified | Induction of apoptosis | [6] |

| Human Gingival Fibroblasts (HGFs) | Not specified | Not specified | Induction of apoptosis | [7] |

Table 3: Oxidative Stress Markers Induced by HEMA

| Cell Type | HEMA Concentration | Exposure Time | Oxidative Stress Marker | Quantitative Change | Reference |

| Human Lung Epithelial Cells (BEAS-2B) | 5 mM | 6 h | Reactive Oxygen Species (ROS) | 145 ± 16% increase relative to control | [14] |

| Human Lung Epithelial Cells (BEAS-2B) | 5 mM | 24 h | Reactive Oxygen Species (ROS) | 126 ± 24% increase relative to control | [14] |

| Human Lung Epithelial Cells (BEAS-2B) | 5 mM | 24 h | Glutathione (B108866) (GSH) | 47 ± 21% reduction relative to control | [14] |

| Murine Macrophages (RAW264.7) | 1 mM | 24 h | Intracellular ROS Generation | Significant increase | [18] |

| Murine Macrophages (RAW264.7) | 1 mM | 24 h | Superoxide Dismutase (SOD) Activity | Significant decrease | [18] |

| Murine Macrophages (RAW264.7) | 1 mM | 24 h | Catalase (CAT) Activity | Significant decrease | [18] |

Mechanisms of HEMA-Induced Cytotoxicity

HEMA exerts its cytotoxic effects through a variety of interconnected molecular pathways. The primary mechanisms identified include the induction of oxidative stress, initiation of apoptosis via the mitochondrial pathway, and provocation of an inflammatory response.

Oxidative Stress

A prominent mechanism of HEMA-induced cytotoxicity is the generation of reactive oxygen species (ROS).[3][5][6][19] HEMA has been shown to deplete intracellular glutathione (GSH), a key antioxidant, thereby disrupting the cellular redox balance and leading to oxidative stress.[14][19][20] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[3][5]

Apoptosis

HEMA is a potent inducer of apoptosis, or programmed cell death, in various cell types.[15][17][19] The primary pathway implicated is the mitochondrial-dependent intrinsic caspase pathway.[10][21] HEMA-induced oxidative stress can lead to mitochondrial dysfunction, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[10][22]

Genotoxicity

Several studies have reported the genotoxic potential of HEMA, demonstrating its ability to induce DNA damage.[3][6][7] This includes the formation of DNA double-strand breaks and oxidative DNA damage.[3][7] The genotoxic effects of HEMA are thought to be a consequence of the increased production of ROS.[6] Furthermore, it has been suggested that methacrylic acid, a degradation product of HEMA, may also contribute to its genotoxic action.[7]

Inflammatory Response

HEMA can modulate the inflammatory response in various cell types.[9][23] It has been shown to induce the release of both pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IL-6, and IL-10, from dental pulp cells.[9] The inflammatory response appears to be influenced by the concentration of HEMA and the presence of solvents.[9] HEMA can also transcriptionally regulate genes related to the inflammatory response and oxidative defense.[23][24]

Experimental Protocols for Assessing HEMA Cytotoxicity

A variety of in vitro assays are employed to evaluate the biocompatibility and cytotoxicity of HEMA. The following outlines the methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Expose cells to various concentrations of HEMA for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[11][12]

-

-

-

Trypan Blue Dye Exclusion Assay: This assay distinguishes viable from non-viable cells.

-

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

-

Protocol:

-

Harvest cells after exposure to HEMA.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope to determine the percentage of viable cells.[11]

-

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and differentiate between apoptotic, necrotic, and viable cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Harvest cells after HEMA treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

-

-

Oxidative Stress Assays

-

Intracellular ROS Detection using DCFH-DA: This assay measures the overall levels of intracellular ROS.

-

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Incubate cells with DCFH-DA.

-

Expose cells to HEMA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of ROS.[18]

-

-

Genotoxicity Assays

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Protocol:

-

Embed HEMA-treated cells in low-melting-point agarose on a slide.

-

Lyse the cells with a high-salt and detergent solution to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline or neutral conditions (to detect single- and double-strand breaks, respectively).

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

Visualize and analyze the comets using a fluorescence microscope and specialized software.[6][7]

-

-

Conclusion and Future Perspectives

The data compiled in this guide unequivocally demonstrate that this compound exhibits dose- and time-dependent cytotoxicity across a range of cell types. The primary mechanisms of this toxicity involve the induction of oxidative stress, which leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis. Furthermore, HEMA can modulate inflammatory responses, which may contribute to local tissue reactions observed in clinical settings.

For researchers and professionals in drug development and biomaterial science, a thorough understanding of these cytotoxic pathways is essential for mitigating the risks associated with HEMA-containing materials. Future research should focus on:

-

Developing strategies to minimize HEMA leaching: This includes optimizing polymerization processes and exploring novel polymer chemistries.

-

Investigating the long-term, low-dose effects of HEMA: Most studies focus on acute toxicity, but chronic exposure to low levels of HEMA is a more clinically relevant scenario.[11][12]

-

Elucidating the complex interplay between HEMA-induced oxidative stress, inflammation, and genotoxicity: A deeper understanding of these interconnected pathways could reveal novel targets for intervention.

-

Developing HEMA-free alternative materials: The pursuit of inherently more biocompatible monomers remains a critical goal in biomaterial design.

By continuing to explore the fundamental biological interactions of HEMA, the scientific community can work towards the development of safer and more effective medical devices and therapeutic systems.

References

- 1. HEMA inhibits migration of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. HEMA-induced cytotoxicity: oxidative stress, genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Residual HEMA and TEGDMA Release and Cytotoxicity Evaluation of Resin-Modified Glass Ionomer Cement and Compomers Cured with Different Light Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity and cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxylethyl methacrylate (HEMA), a tooth restoration component, exerts its genotoxic effects in human gingival fibroblasts trough methacrylic acid, an immediate product of its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent and HEMA Increase Adhesive Toxicity and Cytokine Release from Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Apoptotic Mechanism of this compound via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of sub-lethal concentrations of HEMA (this compound) on THP-1 human monocyte-macrophages, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 43.230.198.52 [43.230.198.52]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. HEMA reduces cell proliferation and induces apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Resin monomer this compound (HEMA) is a potent inducer of apoptotic cell death in human and mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and Apoptotic Mechanism of this compound via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]

- 19. Cell toxicity of this compound (HEMA): the role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The influence of glutathione on redox regulation by antioxidant proteins and apoptosis in macrophages exposed to this compound (HEMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity and Apoptotic Mechanism of this compound via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. HEMA modulates the transcription of genes related to oxidative defense, inflammatory response and organization of the ECM in human oral cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Water Solubility and Hydrophilicity of 2-Hydroxyethyl Methacrylate (HEMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl methacrylate (B99206) (HEMA) is a versatile and widely utilized monomer in the development of biomaterials, particularly for drug delivery systems, hydrogels, and medical devices.[1] Its prominence in these applications is largely attributed to its inherent hydrophilicity and water solubility, properties that are critical for biocompatibility and interaction with biological systems.[1][2] This technical guide provides an in-depth analysis of the water solubility and hydrophilicity of HEMA monomer, presenting key physicochemical data, detailed experimental protocols for characterization, and a discussion of the structural attributes that govern these properties.

Core Physicochemical Properties of HEMA Monomer

The fundamental properties of HEMA monomer are essential for understanding its behavior in aqueous environments. A summary of these properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H10O3 | [2][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Colorless, viscous liquid | [3] |

| Density | 1.073 g/mL at 25 °C | [2] |

| Boiling Point | 95 °C at 10 mmHg | [1] |

| Melting Point | -12 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.47 | [4] |

| Water Solubility | Miscible | [3][4] |

Water Solubility of HEMA Monomer

HEMA monomer is characterized by its complete miscibility with water.[3][4] This high solubility is a direct result of its molecular structure, which facilitates favorable interactions with water molecules.

Structural Basis for High Water Solubility

The molecular structure of HEMA contains both a hydrophilic hydroxyl (-OH) group and a polar ester group, in addition to a more hydrophobic methacrylate backbone. The hydroxyl group is capable of forming strong hydrogen bonds with water molecules, which is the primary driver for its high water solubility. The ester group also contributes to its polarity. This amphiphilic nature is crucial for its role in forming hydrogels and its utility in various biomedical applications.

Experimental Protocol for Determining Miscibility

Given that HEMA is miscible with water, a classical solubility limit determination is not applicable. Instead, a qualitative miscibility test is performed.

Objective: To verify the complete miscibility of HEMA monomer in water at a specified temperature.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA), inhibitor-free

-

Deionized water

-

Graduated cylinders (10 mL)

-

Glass vials or test tubes

-

Vortex mixer

-

Constant temperature bath (e.g., 25 °C)

Procedure:

-

Set the constant temperature bath to the desired temperature (e.g., 25 °C) and allow all reagents and glassware to equilibrate.

-

Prepare a series of glass vials with varying volume ratios of HEMA to deionized water. Suggested ratios (HEMA:Water): 1:9, 3:7, 5:5, 7:3, 9:1.

-

For each ratio, accurately measure the required volume of HEMA and deionized water using separate graduated cylinders and add them to the corresponding vial.

-

Cap each vial securely and vortex for 1-2 minutes to ensure thorough mixing.

-

Place the vials in the constant temperature bath for at least 30 minutes.

-

After equilibration, visually inspect each vial for any signs of phase separation, cloudiness, or immiscible layers. The absence of any of these indicates miscibility.

Interpretation of Results: If all tested ratios result in a single, clear, and homogenous phase, HEMA is considered miscible with water under the tested conditions.

Hydrophilicity of HEMA Monomer and Poly(HEMA)

Hydrophilicity, or the affinity of a material for water, is a critical parameter for biomaterials. For a liquid monomer like HEMA, its inherent polarity and hydrogen bonding capacity make it hydrophilic. When polymerized, poly(HEMA) forms a hydrogel that, while not water-soluble, is highly hydrophilic and swells significantly in the presence of water.[5] A key quantitative measure of the hydrophilicity of a solid surface is the water contact angle.

Contact Angle Measurement

The sessile drop method is a standard technique to determine the water contact angle on a polymer surface. A lower contact angle indicates greater hydrophilicity.

| Material | Water Contact Angle (θ) | Reference |

| Poly(HEMA) | ~60-70° | [6] (implied) |

Note: The contact angle can be influenced by surface roughness, purity, and the specific polymerization conditions.

Experimental Protocol for Sessile Drop Contact Angle Measurement

Objective: To quantify the hydrophilicity of a poly(HEMA) surface by measuring the static water contact angle.

Materials and Equipment:

-

Poly(HEMA) substrate (e.g., a flat film or disc)

-

Contact angle goniometer with a high-resolution camera

-

Syringe with a fine-gauge, flat-tipped needle

-

High-purity deionized water

-

Vibration-free table

Procedure:

-

Sample Preparation: Ensure the poly(HEMA) substrate is clean, dry, and free of any surface contaminants. Place the substrate on the sample stage of the goniometer.

-

System Setup: Fill the syringe with high-purity deionized water, ensuring no air bubbles are present. Mount the syringe on the goniometer's dispensing system.

-

Droplet Deposition: Carefully lower the needle towards the poly(HEMA) surface. Dispense a small droplet of water (typically 2-5 µL) onto the surface. Withdraw the needle carefully to not disturb the droplet.

-

Image Capture: Allow the droplet to equilibrate on the surface for a few seconds. Capture a high-resolution image of the sessile drop from the side profile.

-

Angle Analysis: Use the goniometer's software to analyze the captured image. The software will identify the solid-liquid-vapor interface and calculate the contact angle between the tangent of the droplet and the solid surface.

-

Replicates: Repeat the measurement at multiple locations on the substrate to ensure reproducibility and obtain an average contact angle.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound (HEMA), CAS 868-77-9 [sellchems.com]

- 3. (Hydroxyethyl)methacrylate - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.unsri.ac.id [repository.unsri.ac.id]

- 6. youtube.com [youtube.com]

2-Hydroxyethyl Methacrylate (HEMA): A Cornerstone of Biomedical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Hydroxyethyl methacrylate (B99206) (HEMA) is a hydrophilic monomer that has become a foundational polymer in the field of biomedical research due to its excellent biocompatibility, tunable mechanical properties, and high water content when polymerized into a hydrogel.[1][2] Its versatility has led to its application in a wide array of biomedical devices and research platforms, from contact lenses to advanced drug delivery systems and tissue engineering scaffolds.[1][3][4] This technical guide provides a comprehensive overview of the key applications of HEMA in biomedical research, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways.

Core Applications of HEMA-Based Biomaterials

The unique properties of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels, such as their soft and flexible nature, oxygen permeability, and structural similarity to living tissues, make them ideal for a variety of biomedical applications.[5][6]

Ophthalmic Applications: The Advent of Soft Contact Lenses

One of the earliest and most successful applications of HEMA is in the manufacturing of soft contact lenses.[7][8] The ability of pHEMA to absorb and retain water allows for comfortable wear and sufficient oxygen permeation to the cornea.[9] Copolymers of HEMA with other monomers, such as silicone-based monomers, have been developed to further enhance oxygen permeability, enabling extended wear.[10]

Drug Delivery Systems

pHEMA hydrogels are extensively utilized as vehicles for the controlled release of therapeutic agents.[11][12] The porous, water-swollen network of the hydrogel can encapsulate drugs and release them in a sustained manner through diffusion.[13][14] The release kinetics can be precisely controlled by modifying the hydrogel's crosslink density, composition, and the incorporation of other co-monomers.[15][16] pHEMA-based systems have been developed for the delivery of a wide range of drugs, including antibiotics, anticancer agents, and hormones.[15][16][17]

Tissue Engineering and Regenerative Medicine

In tissue engineering, pHEMA hydrogels serve as scaffolds that mimic the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.[4][11] The mechanical properties and porosity of these scaffolds can be tailored to match the target tissue, such as bone, cartilage, and nerve tissue.[8][11][18] Furthermore, the surface of pHEMA can be modified with bioactive molecules to enhance cellular interactions and guide tissue regeneration.[4]

Quantitative Data on HEMA-Based Biomaterials

The following tables summarize key quantitative data from various studies on HEMA-based biomaterials, providing a comparative overview of their properties.

Table 1: Mechanical Properties of HEMA-Based Hydrogels

| Hydrogel Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |

| p(HEMA) | 0.39 | 0.32 | [19] |

| p(HEMA-co-MMA) (95:5) | - | 0.0305 ± 0.0021 | [11] |

| p(HEMA-co-MMA) (90:10) | - | 0.0306 ± 0.0037 | [11] |

| p(HEMA-co-MMA) (10 wt% MMA) | up to 0.4 | - | [18] |

| p(HEMA)/Alginate IPN | 1.40 - 7.50 | - | [18] |

| p(HEMA)/Gelatin IPN | 1.40 - 7.50 | - | [18] |

Table 2: Biocompatibility of HEMA-Based Materials (Cell Viability %)

| Material/Condition | Cell Line | Assay | Cell Viability (%) | Reference |

| pHEMA Hydrogel Extract | L929 | MTT | > 70 | [20] |

| HEMA (2 mM) | Human Gingival Fibroblasts | MTT | ~80 | [21] |

| HEMA (4 mM) | Human THP-1 Monocytes | MTT | Significantly decreased | [22] |

| HEMA (8 mM) | Human THP-1 Monocytes | MTT | Significantly decreased | [22] |

| p(HEMA)/Alginate IPN Extract (12% v/v) | MRC5 (Human Fibroblast) | MTT | Stimulated proliferation | [2] |

| p(HEMA)/Gelatin IPN Extract (12% v/v) | MRC5 (Human Fibroblast) | MTT | Stimulated proliferation | [2] |

Table 3: Drug Release from HEMA-Based Hydrogels (Cumulative Release %)

| Hydrogel System | Drug | Time | Cumulative Release (%) | Reference |

| p(HEMA-co-EGDMA) (H1) | Amoxicillin | 24 h | ~60 | [14] |

| p(HEMA-co-EGDMA) (H2) | Amoxicillin | 24 h | ~50 | [14] |

| p(HEMA-co-EGDMA) (H3) | Amoxicillin | 24 h | ~40 | [14] |

| p(HEMA-co-APTMACI) | Sodium Diclofenac | 8 h | ~80 | [3] |

| p(HEMA) | Sodium Diclofenac | 8 h | ~60 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving HEMA-based biomaterials.

Synthesis of pHEMA Hydrogel for Tissue Engineering Scaffolds

This protocol describes the synthesis of a porous pHEMA hydrogel using a porogen leaching method.[11]

Materials:

-

This compound (HEMA), monomer

-

Ethylene glycol dimethacrylate (EGDMA), crosslinker

-

2,2'-Azobisisobutyronitrile (AIBN), initiator

-

1,4-Dioxane (B91453), solvent

-

Ammonium (B1175870) oxalate (B1200264) crystals, porogen

-

Syringes (10 mL)

-

Oven

Procedure:

-

Prepare a solution of HEMA (3.1 g), EGDMA (33 mg), and AIBN (24 mg) in 1,4-dioxane (1.7 mL).[11]

-

Fill a 10-mL syringe with ammonium oxalate needle-like crystals (6.75 g) to act as the porogen.[11]

-

Inject the monomer solution into the syringe containing the porogen.

-

Polymerize the mixture at 60°C for 16 hours in an oven.[11]

-

After polymerization, extrude the hydrogel from the syringe and immerse it in distilled water to leach out the porogen and any unreacted monomers. Change the water frequently over a period of several days until the porogen is completely removed.

-

The resulting porous scaffold can be sterilized, for example, by autoclaving, before use in cell culture experiments.

Drug Loading and In Vitro Release Study

This protocol outlines the procedure for loading a model drug into a pHEMA hydrogel and subsequently measuring its release profile.[3][14]

Materials:

-

Synthesized pHEMA hydrogel discs

-

Model drug solution (e.g., 200 mg/L Sodium Diclofenac in distilled water)[3]

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure: Drug Loading:

-

Immerse pre-weighed, dry pHEMA hydrogel discs in the drug solution.

-

Allow the hydrogels to swell and absorb the drug solution for 48 hours at room temperature with gentle agitation.[3]

-

Remove the drug-loaded hydrogels, gently blot the surface to remove excess solution, and weigh them to determine the amount of drug loaded.

In Vitro Release:

-

Place the drug-loaded hydrogel disc in a known volume of PBS (pH 7.4) in a sealed container.

-

Incubate at 37°C in a shaking incubator.[3]

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time.

MTT Assay for Biocompatibility Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of biomaterials.[7][23]

Materials:

-

Synthesized pHEMA hydrogel samples

-

Cell line (e.g., L929 mouse fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Sterilize the pHEMA hydrogel samples (e.g., by UV irradiation or autoclaving).

-

Prepare hydrogel extracts by incubating the sterilized samples in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.[20]

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]

-

Remove the culture medium and replace it with the prepared hydrogel extracts of different concentrations. Include a negative control (fresh medium) and a positive control (a cytotoxic substance).

-

Incubate the cells with the extracts for 24-48 hours.

-

After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[24]

Signaling Pathways in HEMA-Based Biomedical Applications

The interaction of cells with HEMA-based scaffolds can trigger specific signaling pathways that influence cell fate and tissue regeneration.

Integrin-Mediated Signaling on HEMA Surfaces

Cell adhesion to biomaterial surfaces is primarily mediated by integrins, which are transmembrane receptors that connect the extracellular matrix to the intracellular cytoskeleton.[8][9] Upon binding to ligands on the HEMA scaffold surface (often adsorbed proteins from the culture medium), integrins cluster and activate downstream signaling cascades.

This pathway, often involving Focal Adhesion Kinase (FAK) and the Ras-ERK cascade, plays a crucial role in regulating cell proliferation, differentiation, and migration on the scaffold.[8][13]

Wnt/β-Catenin Signaling in Cartilage Regeneration

In the context of cartilage tissue engineering, specific HEMA-based hydrogels can influence key developmental signaling pathways. For instance, a hyaluronic acid methacrylate (HAMA) and sulfobetaine (B10348) methacrylate (SBMA) copolymer hydrogel has been shown to promote cartilage repair by activating the Frizzled-related protein (Frzb), an inhibitor of the Wnt/β-catenin signaling pathway.[8]

By inhibiting the Wnt pathway, the HAMA-SBMA hydrogel promotes the expression of key chondrogenic markers like SOX9 and Collagen Type II, leading to enhanced cartilage formation.[8][12] This highlights the potential of designing "smart" HEMA-based biomaterials that can actively direct cellular processes for improved therapeutic outcomes.

Conclusion

This compound continues to be a vital polymer in biomedical research, offering a versatile platform for a multitude of applications. Its inherent biocompatibility, coupled with the ability to tailor its physical and chemical properties through copolymerization and crosslinking, ensures its relevance in the development of next-generation medical devices, drug delivery systems, and tissue engineering scaffolds. The ongoing research into the specific interactions between HEMA-based materials and biological systems at the molecular level will undoubtedly lead to the design of even more sophisticated and effective biomedical solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Quantitative Analysis of Cell-Surface Interactions and Cell Adhesion Process in Real-time | Semantic Scholar [semanticscholar.org]

- 6. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 8. Regulation of integrin and growth factor signaling in biomaterials for osteodifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnetic Superporous Poly(this compound) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathways in Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. um.es [um.es]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. matec-conferences.org [matec-conferences.org]

- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro and In Vivo Biocompatible and Controlled Resveratrol Release Performances of HEMA/Alginate and HEMA/Gelatin IPN Hydrogel Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell adhesion to the surfaces of polymeric beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tis.wu.ac.th [tis.wu.ac.th]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Genesis of a Biocompatible Workhorse: A Technical History of HEMA-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

The story of poly(2-hydroxyethyl methacrylate), or pHEMA, is a landmark in the field of biomedical materials. Its development heralded a new era of synthetic polymers designed for harmonious interaction with the human body. This in-depth guide explores the historical development of HEMA-based polymers, detailing the key scientific milestones, experimental foundations, and the expansion of their applications from a simple curiosity to a cornerstone of modern biomaterials science.

A Serendipitous Discovery and the Dawn of Soft Contact Lenses

The narrative of pHEMA begins in the 1950s with the pioneering work of Czech chemists Otto Wichterle and Drahoslav Lím. Their research was driven by the goal of creating a material for biological use that was both hydrophilic and mechanically stable.[1] The breakthrough came with the synthesis of a cross-linked hydrogel of 2-hydroxyethyl methacrylate (B99206) (HEMA). This new material exhibited a unique combination of properties: it was soft and flexible when hydrated, optically clear, and, most importantly, biocompatible.[2][3]

The first major application, and the one that brought pHEMA to global prominence, was the soft contact lens. Wichterle and Lím's seminal 1960 paper in Nature laid the groundwork for this revolutionary application.[4][5][6][7][8] Prior to this, contact lenses were made from rigid, impermeable materials like polymethyl methacrylate (PMMA), which were often uncomfortable and limited in wear time. The water-absorbing, oxygen-permeable nature of pHEMA hydrogels offered a transformative solution.[9]

The early 1960s saw the refinement of the manufacturing process for these novel lenses. A particularly ingenious invention by Wichterle was the "spin-casting" technique, which used a rotating mold to form the lens shape during polymerization. This method, born out of makeshift laboratory setups, proved to be a scalable and effective way to produce the first generation of soft contact lenses.[1][3]